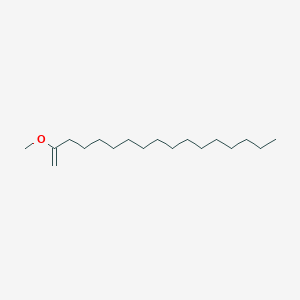
Triphenyl(4-propylcyclohexyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl(4-propylcyclohexyl)phosphanium bromide is a phosphonium salt that has garnered interest in various fields of chemistry due to its unique structure and properties. This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-propylcyclohexyl moiety, with bromide as the counterion. It is typically a white crystalline solid and is known for its stability and reactivity in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(4-propylcyclohexyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 4-propylcyclohexyl bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the phosphonium salt, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and yields . The product is typically purified through crystallization and drying under reduced pressure to obtain a high-purity compound.
化学反応の分析
Types of Reactions
Triphenyl(4-propylcyclohexyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Triphenyl(4-propylcyclohexyl)phosphine oxide.
Reduction: Triphenyl(4-propylcyclohexyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
Triphenyl(4-propylcyclohexyl)phosphanium bromide has several scientific research applications:
作用機序
The mechanism of action of Triphenyl(4-propylcyclohexyl)phosphanium bromide involves its ability to act as a nucleophilic catalyst. The triphenylphosphonium group can stabilize transition states and intermediates in chemical reactions, thereby lowering the activation energy and increasing reaction rates . In biological systems, it can inhibit cholinesterases by binding to the active site of the enzyme, preventing the breakdown of acetylcholine .
類似化合物との比較
Similar Compounds
Triphenyl(propyl)phosphonium bromide: Similar structure but with a propyl group instead of a 4-propylcyclohexyl group.
Trihexyl tetradecyl phosphonium bromide: A larger phosphonium salt used as a catalyst and extractant.
Uniqueness
Triphenyl(4-propylcyclohexyl)phosphanium bromide is unique due to its specific structural features, which impart distinct reactivity and stability. The presence of the 4-propylcyclohexyl group enhances its solubility in organic solvents and its ability to interact with various substrates in chemical reactions .
特性
CAS番号 |
628319-55-1 |
|---|---|
分子式 |
C27H32BrP |
分子量 |
467.4 g/mol |
IUPAC名 |
triphenyl-(4-propylcyclohexyl)phosphanium;bromide |
InChI |
InChI=1S/C27H32P.BrH/c1-2-12-23-19-21-27(22-20-23)28(24-13-6-3-7-14-24,25-15-8-4-9-16-25)26-17-10-5-11-18-26;/h3-11,13-18,23,27H,2,12,19-22H2,1H3;1H/q+1;/p-1 |
InChIキー |
ZVJFBYQXADKGCQ-UHFFFAOYSA-M |
正規SMILES |
CCCC1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B14226799.png)
![3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226801.png)
![2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14226803.png)
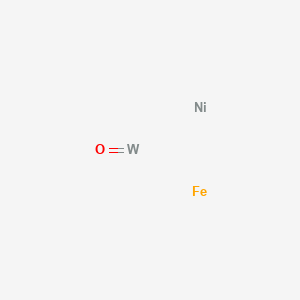
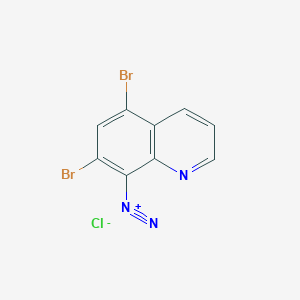
![2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B14226813.png)

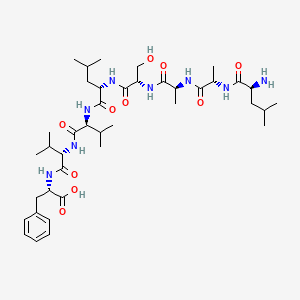
![N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14226835.png)
![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)
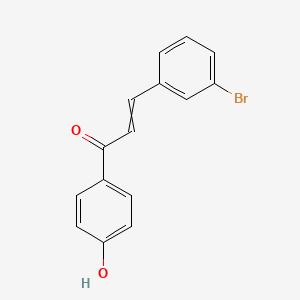
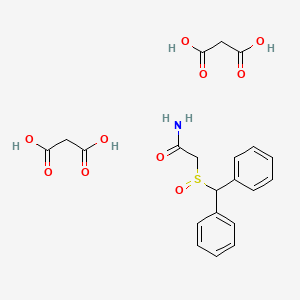
![N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14226859.png)
